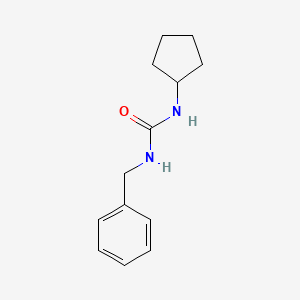
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide, also known as L-732,138, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of oxazole carboxamides and has been found to exhibit promising results in several studies.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide involves the inhibition of FAAH, which is an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which has been found to have a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide has several biochemical and physiological effects. These include reducing pain and inflammation, improving memory and learning, and reducing anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide in lab experiments is its potent and selective inhibition of FAAH. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of this compound is that it may have off-target effects on other enzymes or receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide. One area of interest is in the development of new drugs based on this compound that can target FAAH for the treatment of various diseases such as chronic pain, anxiety, and depression. Another area of research is in the study of the physiological effects of endocannabinoids and their role in various physiological processes.
In conclusion, N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide is a promising compound that has been studied for its potential use in various scientific research applications. Its potent and selective inhibition of FAAH makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. While there are limitations to its use, there are several future directions for research that hold promise for the development of new drugs and a better understanding of the physiological effects of endocannabinoids.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-2-butanone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to act as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-8(2)13-12(9(3)17-19-13)14(18)16-11-6-4-5-10(15)7-11/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPFOCOQPDXQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NC2=CC(=CC=C2)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)
![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)





